molecular formula C18H14I2N2O4Pd-2 B15208048 Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium

Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium

Cat. No.: B15208048
M. Wt: 682.5 g/mol
InChI Key: HMQXSWSMQWWHBW-UHFFFAOYSA-L
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Description

Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is a coordination compound featuring a palladium center coordinated to two iodide ions and two 3-amino-2H-1-benzopyran-2-one ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium typically involves the reaction of palladium(II) iodide with 3-amino-2H-1-benzopyran-2-one in a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out of the solution. The product is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to form palladium(0) species.

    Substitution: The iodide ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using excess ligands in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Palladium(0) nanoparticles or complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.

    Materials Science: The compound can be incorporated into materials for electronic and optical applications.

    Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and proteins.

Mechanism of Action

The mechanism of action of Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can disrupt the normal function of these biomolecules, leading to cytotoxic effects. The compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Diiodobis(2-aminopyridine) palladium
  • Diiodobis(1,10-phenanthroline) palladium
  • Diiodobis(2,2’-bipyridine) palladium

Uniqueness

Diiodobis(3-amino-2H-1-benzopyran-2-one-N) palladium is unique due to the presence of the 3-amino-2H-1-benzopyran-2-one ligand, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14I2N2O4Pd-2

Molecular Weight

682.5 g/mol

IUPAC Name

diiodopalladium;(2-oxochromen-3-yl)azanide;(2-oxo-3,5-dihydrochromen-3-yl)azanide

InChI

InChI=1S/C9H8NO2.C9H6NO2.2HI.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h1-2,4-5,7,10H,3H2;1-5,10H;2*1H;/q2*-1;;;+2/p-2

InChI Key

HMQXSWSMQWWHBW-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=C2C1=CC(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].[Pd](I)I

Origin of Product

United States

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